4-Bromocyclohexanone is a bifunctional cyclic ketone featuring a carbonyl group and a gamma-positioned bromine atom. It is widely procured as a critical building block for functionalized aliphatic polyesters, complex terpenoids, and active pharmaceutical ingredients. Its primary value lies in the orthogonal reactivity of its electrophilic ketone and the nucleophile-susceptible bromide, enabling selective transformations like Baeyer-Villiger oxidations to yield γ-bromo-ε-caprolactone or nickel-catalyzed reductive cross-couplings[1]. Unlike its alpha-halogenated counterparts, the spatial separation of the functional groups in 4-bromocyclohexanone allows for independent functionalization without triggering unwanted ring-contraction pathways, making it a highly reliable precursor for six-membered ring derivatives.
Substituting 4-bromocyclohexanone with close analogs like 2-bromocyclohexanone or 4-chlorocyclohexanone fundamentally compromises synthetic workflows. 2-Bromocyclohexanone, an alpha-halo ketone, undergoes rapid Favorskii rearrangements under basic conditions to yield ring-contracted cyclopentane derivatives, making it entirely unsuitable for preserving the six-membered ring architecture . Conversely, while 4-chlorocyclohexanone maintains the ring structure, its carbon-chlorine bond is significantly stronger and less labile than the carbon-bromine bond. This requires harsher conditions for nucleophilic substitution or cross-coupling, which often leads to poor yields, catalyst degradation, or unwanted side reactions in sensitive multi-step pharmaceutical syntheses [1].
In nickel-catalyzed reductive cross-coupling reactions, the nature of the halogen at the 4-position dictates the reaction efficiency. 4-Bromocyclohexanone serves as a highly effective electrophile, achieving up to 65% yield in couplings with unactivated alkyl halides (e.g., 1-iodobutane) under mild room-temperature conditions [1]. In contrast, substituting with 4-chlorocyclohexanone drastically reduces coupling efficiency, as the stronger C-Cl bond resists oxidative addition by the nickel catalyst under identical mild conditions, necessitating elevated temperatures that can degrade sensitive substrates.
| Evidence Dimension | Cross-coupling yield and activation conditions |
| Target Compound Data | 65% yield at 25 °C in Ni-catalyzed cross-coupling |
| Comparator Or Baseline | 4-chlorocyclohexanone (requires elevated temperatures/specialized ligands for comparable oxidative addition) |
| Quantified Difference | Substantial reduction in activation energy and higher product yields for the bromo-derivative under mild conditions |
| Conditions | Nickel-catalyzed reductive cross-coupling with unactivated alkyl halides at room temperature |
Buyers scaling up cross-coupling pathways must select the bromo-variant to ensure high yields and avoid the harsh conditions required to activate the chloro-analog.
The position of the bromine atom is critical for the stability of the cyclohexane ring under basic conditions. 4-Bromocyclohexanone, a gamma-bromo ketone, remains structurally intact during base-mediated functionalizations of the ketone. However, its isomer 2-bromocyclohexanone (an alpha-bromo ketone) rapidly undergoes the Favorskii rearrangement when treated with aqueous NaOH or alkoxides, quantitatively yielding ring-contracted cyclopentanecarboxylic acid derivatives . This divergent reactivity makes 4-bromocyclohexanone the only viable choice when a six-membered ring must be preserved.
| Evidence Dimension | Ring stability under basic nucleophilic conditions |
| Target Compound Data | Preserves six-membered ring structure |
| Comparator Or Baseline | 2-bromocyclohexanone (undergoes complete ring contraction to cyclopentane derivatives) |
| Quantified Difference | 100% divergence in major reaction pathway (substitution vs. rearrangement) |
| Conditions | Treatment with aqueous NaOH or sodium methoxide |
Procurement teams targeting six-membered ring derivatives must avoid the alpha-bromo isomer to prevent catastrophic ring contraction during base-mediated steps.
For the synthesis of functionalized aliphatic polyesters, 4-bromocyclohexanone is a superior precursor. It undergoes clean Baeyer-Villiger oxidation with mCPBA to form γ-bromo-ε-caprolactone, a critical monomer for ring-opening polymerization (ROP) [1]. The gamma-position of the bromine ensures it does not sterically or electronically hinder the Criegee intermediate formation. In contrast, alpha-halo ketones like 2-bromocyclohexanone often suffer from competing side reactions, such as epoxide formation or cleavage, during peracid oxidations, drastically lowering the yield of the desired lactone.
| Evidence Dimension | Chemoselectivity in Baeyer-Villiger oxidation |
| Target Compound Data | Quantitative oxidation to γ-bromo-ε-caprolactone |
| Comparator Or Baseline | 2-bromocyclohexanone (prone to side reactions and lower lactone yields) |
| Quantified Difference | High chemoselectivity for the gamma-bromo substrate vs. mixed pathways for the alpha-bromo substrate |
| Conditions | Oxidation with mCPBA in dichloromethane at room temperature |
Materials scientists procuring precursors for biodegradable polyesters must use the gamma-bromo position to ensure clean, high-yield lactone formation.
4-Bromocyclohexanone is the ideal starting material for producing γ-bromo-ε-caprolactone via Baeyer-Villiger oxidation. This lactone is subsequently used in ring-opening polymerizations to create biodegradable polymers with pendant bromine atoms, which serve as handles for post-polymerization modifications like quaternization or cross-linking [1].
Due to the lability of its C-Br bond, this compound is highly suited for reductive cross-coupling with unactivated alkyl halides. It is the preferred choice over chloro-analogs for synthesizing complex alkyl-substituted cyclohexanones under mild, room-temperature conditions [2].
The orthogonal reactivity of the ketone and the gamma-bromide allows for multi-step syntheses of complex bicyclic systems and terpenoids (e.g., hydroxyterpineols) without the risk of Favorskii ring-contraction that plagues alpha-halogenated alternatives[3].
Irritant